2-Methyl-3-(pyridin-2-yl)propanoic acid
Description
Contextualization within Pyridine-Containing Carboxylic Acids Research
Pyridine-containing carboxylic acids are a class of organic compounds characterized by a pyridine (B92270) ring substituted with a carboxylic acid group. researchgate.net This structural motif is a cornerstone in medicinal chemistry, with its isomers—picolinic acid, nicotinic acid (niacin), and isonicotinic acid—forming the basis for a vast number of pharmaceuticals. nih.gov These compounds exhibit a broad spectrum of biological activities and have been integral to the development of drugs for treating a wide array of conditions, including tuberculosis, cancer, diabetes, and inflammatory diseases. nih.gov
The versatility of the pyridine carboxylic acid scaffold lies in the physicochemical properties imparted by the nitrogen atom in the aromatic ring, which allows for a range of interactions with biological targets. Consequently, derivatives of these acids are actively explored as enzyme inhibitors, with major pharmaceutical companies developing potent candidates based on these structures. nih.gov The ongoing research in this area continues to uncover new therapeutic applications, highlighting the enduring importance of this chemical class.
Overview of Propanoic Acid Derivatives in Chemical Biology
Propanoic acid, also known as propionic acid, is a naturally occurring carboxylic acid that plays a role in various biochemical pathways. lookchem.commdpi.com Its derivatives, particularly aryl propionic acids, are a significant family of non-steroidal anti-inflammatory drugs (NSAIDs), with well-known members like ibuprofen (B1674241) and ketoprofen. sigmaaldrich.com These compounds are widely utilized for managing pain and inflammation in musculoskeletal disorders and various types of arthritis. sigmaaldrich.com
Beyond their anti-inflammatory effects, propanoic acid derivatives have been shown to possess a wide array of biological activities, including antibacterial, anticancer, and anticonvulsant properties. sigmaaldrich.com The propanoic acid moiety serves as a critical pharmacophore that can be chemically modified to create novel therapeutic agents. sigmaaldrich.com Research into these derivatives is a dynamic field within medicinal chemistry, focused on synthesizing new compounds and evaluating their potential to treat a range of diseases. sigmaaldrich.com
Research Trajectory and Future Directions for 2-Methyl-3-(pyridin-2-yl)propanoic Acid
Currently, this compound is primarily recognized as a research chemical and a building block for organic synthesis, with its specific biological activities and applications not yet extensively documented in peer-reviewed literature. Its CAS number is 1017183-06-0.
The future research trajectory for this compound is likely to be guided by the established significance of its parent structures. Given that structurally related pyridine-propanoic acid derivatives have been investigated as intermediates in the synthesis of compounds with potential therapeutic activities, such as histamine (B1213489) H2-receptor antagonists, one avenue of exploration could be in the development of new receptor modulators.
Furthermore, the combination of the pyridine ring, a known pharmacophore in enzyme inhibitors, and the propanoic acid backbone, famous for its anti-inflammatory properties, suggests that this compound and its derivatives could be promising candidates for the development of novel anti-inflammatory agents or other targeted therapeutics. Future research will likely focus on the synthesis of a library of related compounds and their systematic evaluation for various biological activities to unlock their therapeutic potential.
Interactive Data Table
While specific experimental data for this compound is limited in public databases, the following table presents computed physicochemical properties for its close isomer, 2-Methyl-3-(pyridin-4-yl)propanoic acid , to provide an estimation of its general characteristics. nih.gov
| Property | Value |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| IUPAC Name | 2-methyl-3-pyridin-4-ylpropanoic acid |
| InChI Key | YGULNNXYUJYOSY-UHFFFAOYSA-N |
| SMILES | CC(CC1=CC=NC=C1)C(=O)O |
| Computed XLogP3 | 1.2 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-pyridin-2-ylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(9(11)12)6-8-4-2-3-5-10-8/h2-5,7H,6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYFVBMEOCFXNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Modification and Derivatization of 2 Methyl 3 Pyridin 2 Yl Propanoic Acid
Design Principles for Structural Analogues and Derivatives
The design of structural analogues and derivatives of 2-Methyl-3-(pyridin-2-yl)propanoic acid is rooted in established medicinal chemistry principles. The pyridine (B92270) ring is a versatile and common scaffold in FDA-approved drugs, valued for its ability to influence a molecule's physicochemical properties and biological activity. nih.govnih.govnih.govnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enhancing interactions with biological targets and improving water solubility, which are crucial pharmacokinetic properties. nih.govmdpi.com
Structure-Activity Relationship (SAR) studies on various pyridine-containing compounds provide a foundational framework for designing new derivatives. nih.govnih.gov These studies have shown that the type and position of substituents on the pyridine ring can significantly modulate a compound's efficacy. For instance, the introduction of specific functional groups such as methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups has been shown to enhance the antiproliferative activity of certain pyridine derivatives. nih.govnih.govunison.mxscilit.com Conversely, the addition of halogens or particularly bulky groups can sometimes lead to a decrease in activity. nih.govnih.gov
The primary goals for creating analogues of this compound include:
Enhancing Potency and Selectivity: Modifications are designed to optimize the molecule's interaction with its intended biological target, thereby increasing its potency and reducing off-target effects.
Improving Pharmacokinetic Profiles: Changes to the molecular structure can improve absorption, distribution, metabolism, and excretion (ADME) properties, such as increasing solubility and metabolic stability. nih.govnih.gov
Exploring Novel Biological Activities: Systematic structural modifications can lead to the discovery of derivatives with entirely new or different biological functions.
The core structure of this compound presents three primary regions for modification: the pyridine heterocycle, the carboxylic acid side chain, and the stereocenter at the alpha-carbon. Each region can be systematically altered to probe the SAR and develop compounds with optimized characteristics.
| Design Principle | Rationale | Example Modification |
| Target Interaction | Enhance binding affinity and selectivity for a biological target. | Introduce hydrogen bond donors/acceptors on the pyridine ring. |
| Solubility Modulation | Improve aqueous solubility for better bioavailability. | Convert the carboxylic acid to a more polar amide or ester. |
| Metabolic Stability | Block sites of metabolic degradation to increase half-life. | Introduce fluorine atoms or other metabolically robust groups. |
| Conformational Rigidity | Lock the molecule into a bioactive conformation to improve potency. | Introduce spirocycles or fused rings to restrict bond rotation. |
**3.2. Synthetic Strategies for Analogue Development
Synthetic strategies for developing analogues of this compound are diverse, allowing for targeted modifications at various points on the molecular scaffold.
The pyridine ring is a key area for structural diversification. Modifications can range from simple substitution to complete alteration of the heterocyclic core.
Substitution: Standard aromatic substitution reactions can be employed to introduce a wide array of functional groups onto the pyridine ring, thereby altering its electronic and steric properties.
Skeletal Editing: More advanced techniques, collectively known as skeletal editing, allow for the precise substitution or rearrangement of atoms within the pyridine ring itself. nih.gov This transformative strategy enables the conversion of the pyridine core into other aromatic systems. sciencedaily.comuni-muenster.de Recent methodologies facilitate the direct swap of a C-N atom pair for a C-C pair, effectively converting pyridines into substituted benzenes or naphthalenes through a one-pot sequence of dearomatization, cycloaddition, and retrocycloaddition reactions. nih.govsciencedaily.comuni-muenster.de Another approach involves a nitrogen-to-carbon single atom swap, transforming pyridine N-oxides into benzene (B151609) derivatives. chinesechemsoc.org Such "chemical surgery" provides a powerful tool for creating structurally novel compounds that are inaccessible through traditional peripheral functionalization. sciencedaily.comuni-muenster.de
| Modification Type | Description | Example Reaction |
| Substitution | Addition of functional groups to the pyridine ring. | Halogenation, Nitration, Friedel-Crafts acylation. |
| Skeletal Editing (Atom-Pair Swap) | Conversion of the pyridine C-N pair to a C-C pair. | Sequential dearomatization, cycloaddition, and rearomatizing retrocycloaddition. nih.gov |
| Skeletal Editing (Single Atom Swap) | Replacement of the ring nitrogen with a carbon atom. | Reaction of pyridine N-oxides with a sulfoxide (B87167) under basic conditions. chinesechemsoc.org |
The carboxylic acid moiety is a versatile functional handle for derivatization. Standard organic chemistry transformations can be used to generate a wide array of functional groups, significantly altering the compound's properties.
Esterification: Reaction with various alcohols under acidic conditions produces esters, which can act as prodrugs or modify the compound's polarity and cell permeability. colostate.edu
Amidation: The carboxylic acid can be coupled with a diverse range of primary or secondary amines to form amides. This is commonly achieved using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) or dicyclohexylcarbodiimide (B1669883) (DCC). thermofisher.comnih.gov This modification is particularly useful for mimicking peptide bonds and introducing new points of interaction.
Reduction: The carboxylic acid can be reduced to a primary alcohol, which can then be used in further synthetic transformations.
Other Derivatives: The carboxylic acid can also be converted into other functional groups such as acyl hydrazides or hydroxamic acids, each with distinct chemical properties and potential for biological interactions. thermofisher.comresearchgate.net
| Derivative Type | Reagents | Resulting Functional Group |
| Ester | Alcohol (R-OH), Acid catalyst | -COOR |
| Amide | Amine (R-NH2), Coupling agent (e.g., EDAC) | -CONHR |
| Acyl Hydrazide | Hydrazine (H2N-NH2) | -CONHNH2 |
| Primary Alcohol | Reducing agent (e.g., LiAlH4) | -CH2OH |
Incorporating rigid ring systems can pre-organize the molecule into a specific three-dimensional shape, which can enhance binding to a biological target by reducing the entropic penalty of binding.
Spirocycles: These are bicyclic systems where the two rings share a single common atom. nih.gov Recent synthetic advances allow for the creation of spirocycles directly from pyridine precursors. One such method is the electrophile-induced dearomative semi-pinacol rearrangement of 4-(1'-hydroxycyclobutyl)pyridines, which yields spirocyclic dihydropyridines. acs.orgresearchgate.netnih.gov This strategy provides access to rigid, three-dimensional structures that are of significant interest in drug discovery. nih.gov
Fused Rings: These systems involve two rings sharing two common atoms (one bond). The pyridine ring can be fused with various other carbocyclic or heterocyclic rings. For example, pyridine-fused 7-membered rings have been synthesized as part of natural product synthesis. acs.org Another strategy involves the Diels-Alder reaction of thiazolo-2-pyridones with arynes to create highly functionalized, bridged isoquinolones, which are complex 2D/3D fused ring systems. acs.org Such modifications can significantly alter the shape and electronic properties of the parent molecule. nih.govresearchgate.net
High-Throughput Synthesis of Derivative Libraries
To efficiently explore the vast chemical space around the this compound scaffold, high-throughput and parallel synthesis techniques are employed. These methods allow for the rapid generation of large, organized collections of related compounds, known as chemical libraries.
Microwave-assisted synthesis and flow chemistry are powerful tools for accelerating reaction times and improving yields in library production. researchgate.net These technologies, combined with the use of supported reagents to simplify work-up and purification, facilitate the rapid and efficient synthesis of pyridine-based compound libraries. researchgate.net
A notable example is the parallel synthesis of a library containing approximately 2000 members of 3-imidazo[1,2-a]pyridin-3-yl-propionic acid amides. researchgate.net This was achieved using a versatile method centered on a three-component Michael-type reaction, demonstrating how complex scaffolds can be adapted for high-throughput derivatization. researchgate.net Such libraries are invaluable for screening against biological targets to identify lead compounds and to rapidly elucidate structure-activity relationships. researchgate.net
Advanced Analytical Characterization Techniques for 2 Methyl 3 Pyridin 2 Yl Propanoic Acid and Its Derivatives
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable for mapping the molecular architecture of 2-Methyl-3-(pyridin-2-yl)propanoic acid. By probing the interactions of the molecule with electromagnetic radiation, methods like NMR and IR spectroscopy provide detailed information about the connectivity of atoms and the nature of the functional groups present.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, both ¹H and ¹³C NMR spectra offer a wealth of information.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected signals for this compound would arise from the protons of the pyridine (B92270) ring, the methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) groups of the propanoic acid chain, and the acidic proton of the carboxyl group. Based on data from analogous compounds like 2-methylpropanoic acid and 3-(pyridin-2-yl)propanoic acid, the anticipated chemical shifts (δ) are outlined below. docbrown.infonih.gov The pyridine protons are expected in the aromatic region (δ 7.0-8.5 ppm), while the aliphatic chain protons would appear more upfield. The carboxylic acid proton typically appears as a broad singlet at a high chemical shift (δ 10-12 ppm). docbrown.info
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, nine distinct signals are expected. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield (δ ~180 ppm). docbrown.info The carbons of the pyridine ring would resonate in the aromatic region (δ 120-150 ppm), while the aliphatic carbons (CH, CH₂, CH₃) would be found in the upfield region of the spectrum (δ 15-45 ppm). docbrown.info
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Carboxyl (COOH) | 10.0 - 12.0 (broad s) | ~180 |
| Pyridine C6-H | ~8.5 (d) | ~149 |
| Pyridine C5-H | ~7.6 (t) | ~136 |
| Pyridine C4-H | ~7.2 (d) | ~123 |
| Pyridine C3-H | ~7.1 (t) | ~121 |
| Pyridine C2 | - | ~158 |
| Propanoic C2-H | ~2.8 (m) | ~40 |
| Propanoic C3-H₂ | ~3.1 (dd), ~2.9 (dd) | ~38 |
| Methyl C-H₃ | ~1.2 (d) | ~18 |
Note: Predicted values are based on spectral data for analogous compounds. docbrown.infonih.govdocbrown.info s=singlet, d=doublet, t=triplet, m=multiplet.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened by hydrogen bonding. docbrown.infodocbrown.info A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the carboxylic acid would appear around 1700-1725 cm⁻¹. docbrown.infodocbrown.info Vibrations associated with the pyridine ring (C=C and C=N stretching) are expected in the 1400-1600 cm⁻¹ region. Additionally, C-H stretching vibrations for both the aromatic pyridine ring and the aliphatic chain would be observed just below and above 3000 cm⁻¹, respectively. The region from 400 to 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule. docbrown.info
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (very broad) |
| Carboxylic Acid | C=O Stretch | 1700 - 1725 (strong, sharp) |
| Pyridine Ring | C=C, C=N Stretches | 1400 - 1600 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aliphatic C-H | C-H Stretch | 2850 - 2975 |
Note: Expected ranges are based on typical values for the listed functional groups. docbrown.infodocbrown.info
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental formula of a compound. For this compound (C₉H₁₁NO₂), the molecular weight is 165.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z = 165.
The fragmentation pattern in MS provides structural clues. A common fragmentation for carboxylic acids is the loss of the carboxyl group (•COOH, 45 Da) or water (H₂O, 18 Da). A significant fragment would likely be the pyridylmethyl cation ([C₅H₄NCH₂]⁺) at m/z = 92, resulting from cleavage of the bond between the C2 and C3 carbons of the propanoic acid chain. Another prominent peak could arise from the loss of the carboxyl group, leading to an ion at m/z 120. docbrown.infodocbrown.info
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the unambiguous determination of the elemental formula. For this compound, the theoretical exact mass can be calculated. nih.gov
Formula: C₉H₁₁NO₂
Calculated Exact Mass: 165.07898 Da
Observed HRMS (e.g., [M+H]⁺): Expected around 166.08626 Da
Confirmation of the measured exact mass to within a few parts per million (ppm) of the calculated value provides strong evidence for the assigned molecular formula.
Elemental Composition Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a compound. The results are then compared with the theoretical values calculated from the molecular formula. For this compound (C₉H₁₁NO₂), the theoretical elemental composition is as follows: nih.gov
Table 3: Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
| Carbon | C | 12.011 | 9 | 108.099 | 65.44% |
| Hydrogen | H | 1.008 | 11 | 11.088 | 6.71% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 8.48% |
| Oxygen | O | 15.999 | 2 | 31.998 | 19.37% |
| Total | 165.192 | 100.00% |
Experimental values from an elemental analyzer that closely match these theoretical percentages provide strong confirmation of the compound's empirical and molecular formula.
Chromatographic Purity Assessment and Isolation Techniques
Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for assessing its purity.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For volatile compounds or those that can be made volatile through derivatization, GC-MS is highly effective. Carboxylic acids like this compound can exhibit poor peak shape in GC due to their polarity and tendency to adsorb onto the column. Therefore, derivatization, such as conversion to a more volatile methyl or silyl (B83357) ester, is often employed prior to analysis. gcms.cznih.gov The retention time (RT) in the chromatogram indicates the compound's identity under specific conditions, while the mass spectrum of the eluting peak confirms its structure. This method is highly sensitive for detecting and identifying trace impurities.
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and versatile technique used to monitor reaction progress, identify compounds in a mixture, and determine their purity. google.com A spot of the compound solution is applied to a plate coated with an adsorbent (like silica (B1680970) gel), and a solvent (mobile phase) is allowed to ascend the plate. The compound travels up the plate at a specific rate depending on its affinity for the stationary and mobile phases, resulting in a characteristic retention factor (Rf) value. For this compound, a polar stationary phase like silica gel would be used with a moderately polar mobile phase, such as a mixture of ethyl acetate (B1210297) and hexane (B92381) or dichloromethane (B109758) and methanol. The spot can be visualized under UV light (due to the pyridine ring) or by staining. The presence of a single spot suggests a high degree of purity, while multiple spots indicate the presence of impurities. google.com
Biological Activity and Mechanistic Insights of 2 Methyl 3 Pyridin 2 Yl Propanoic Acid and Its Analogues
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship studies are crucial in medicinal chemistry for the rational design of more potent and selective drug candidates. For the class of compounds including 2-Methyl-3-(pyridin-2-yl)propanoic acid, these studies have helped to elucidate the key structural features responsible for their biological effects.
Pharmacophore modeling helps in identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For pyridine-propanoic acid derivatives acting as Peroxisome Proliferator-Activated Receptor (PPAR) agonists, a key area of their therapeutic potential, several pharmacophoric features have been identified.
A general pharmacophore model for PPARγ agonists includes features such as hydrogen-bond acceptors, hydrogen-bond donors, and hydrophobic regions. koreascience.kr In the context of pyridine-propanoic acid analogues, the carboxylic acid moiety is a critical pharmacophoric element, often acting as a hydrogen-bond donor and acceptor. This group typically interacts with key amino acid residues in the binding pocket of target proteins. The pyridine (B92270) ring can serve as a hydrophobic feature and also as a hydrogen bond acceptor. The methyl group on the propanoic acid chain can influence the compound's conformation and interaction with hydrophobic pockets within the receptor.
Studies on related heterocyclic compounds as PPAR ligands have highlighted the importance of these features in ensuring potent activity. mdpi.comnih.gov The specific arrangement of the pyridine ring, the propanoic acid chain, and the methyl group in this compound contributes to its unique three-dimensional shape and electronic distribution, which in turn dictates its binding affinity and efficacy at various biological targets.
Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as enantiomers can exhibit different pharmacological and toxicological profiles. In the case of this compound, the presence of a chiral center at the second carbon of the propanoic acid moiety gives rise to (S) and (R)-enantiomers.
Research on a series of novel pyridine-2-propanoic acids has demonstrated the significant influence of stereochemistry on their biological activity as dual PPARα/γ agonists. nih.gov Specifically, the (S)-enantiomer of a closely related analogue was identified as a potent dual PPARα/γ agonist. nih.gov This stereoselectivity suggests that the specific spatial arrangement of the substituents around the chiral center is crucial for optimal interaction with the ligand-binding domains of the PPARα and PPARγ receptors. The differential activity between enantiomers underscores the importance of a precise three-dimensional fit for effective receptor activation.
Investigation of Molecular Targets and Ligand-Target Interactions
Identifying the molecular targets of a compound and understanding the nature of the ligand-target interactions are fundamental to elucidating its mechanism of action. For this compound and its analogues, research has focused on their interactions with various enzymes and receptors.
While direct studies on the inhibitory activity of this compound against α-glucosidase, matrix metalloproteinases (MMPs), and cyclooxygenases (COX) are limited, the structural motifs present in the molecule suggest potential for such activities.
α-Glucosidase: Pyridine-containing compounds have been investigated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. researchgate.netnih.govacs.org The pyridine ring can participate in interactions with the active site of the enzyme. researchgate.net The presence of this moiety in this compound suggests a potential for α-glucosidase inhibition, which is a therapeutic strategy for managing type 2 diabetes.
Matrix Metalloproteinases (MMPs): Carboxylic acid-based compounds have been developed as inhibitors of MMPs, a family of enzymes involved in tissue remodeling and implicated in diseases like cancer and arthritis. nih.govnih.govmdpi.com The carboxylic acid group can chelate the zinc ion present in the active site of MMPs, leading to their inhibition. mdpi.com Therefore, the carboxylic acid moiety of this compound could potentially interact with the active site of MMPs.
Cyclooxygenases (COX): Pyridine derivatives have been explored as selective inhibitors of COX-2, an enzyme involved in inflammation and pain. uni-konstanz.denih.govgoogle.com The nitrogen atom in the pyridine ring can form key interactions within the COX active site. The structural similarity of this compound to known pyridine-based COX inhibitors suggests it might also modulate the activity of these enzymes.
| Enzyme Target | Potential Interaction Moiety | Reference |
| α-Glucosidase | Pyridine ring | researchgate.netnih.govacs.org |
| Matrix Metalloproteinases (MMPs) | Carboxylic acid | nih.govnih.govmdpi.com |
| Cyclooxygenases (COX) | Pyridine ring | uni-konstanz.denih.govgoogle.com |
A significant area of investigation for pyridine-propanoic acid derivatives has been their activity as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), particularly the α and γ isoforms. PPARs are nuclear receptors that play crucial roles in regulating lipid and glucose metabolism.
A study on a series of novel pyridine-2-propanoic acids led to the identification of potent dual PPARα/γ agonists. nih.gov These compounds were found to activate both PPARα and PPARγ with varying degrees of selectivity. The (S)-enantiomer of a key analogue demonstrated significant efficacy in preclinical models of diabetes. nih.gov This dual agonism is a desirable characteristic for the treatment of metabolic disorders, as activation of PPARα primarily addresses dyslipidemia, while PPARγ activation improves insulin (B600854) sensitivity. The discovery of pyridine-2-propanoic acids as dual PPARα/γ agonists highlights the therapeutic potential of this class of compounds.
| Compound Analogue | Target Receptor | Activity | Reference |
| (S)-Pyridine-2-propanoic acid derivative | PPARα/γ | Dual Agonist | nih.gov |
Mechanistic Pathways of Action in Cellular Models
The cellular effects of this compound and its analogues are largely attributed to their interaction with molecular targets like PPARs, which in turn modulate the expression of a wide array of genes involved in metabolic pathways.
As PPAR agonists, these compounds are expected to influence cellular processes by binding to PPARs in the nucleus. youtube.comyoutube.com Upon ligand binding, the PPAR undergoes a conformational change, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the retinoid X receptor (RXR). youtube.com This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription. nih.govresearchgate.netnih.gov
In the context of their dual PPARα/γ agonism, pyridine-propanoic acid derivatives would be expected to:
In liver cells: Upregulate genes involved in fatty acid oxidation and lipoprotein metabolism through PPARα activation. nih.gov
In adipose tissue: Enhance insulin sensitivity and promote the expression of genes involved in glucose and lipid metabolism through PPARγ activation. nih.govnih.gov
Furthermore, some PPAR agonists have been shown to exert their effects through pathways involving AMP-activated protein kinase (AMPK), a key cellular energy sensor. nih.govresearchgate.net The activation of AMPK by PPAR agonists can contribute to their beneficial metabolic effects. nih.govresearchgate.net While direct cellular studies on this compound are needed to confirm these pathways, the established mechanisms of PPAR agonists provide a strong framework for understanding its potential cellular effects.
Pathways Involved in Anti-proliferative Responses
Analogues of this compound have demonstrated notable anti-proliferative activity, primarily through the inhibition of key enzymes that regulate the cell cycle, such as cyclin-dependent kinase 2 (CDK2) and glycogen (B147801) synthase kinase 3 beta (GSK3β). nih.govnih.gov The dysregulation of these kinases is a common feature in many cancers, making them attractive targets for therapeutic intervention.
The mechanism of action for these compounds often involves inducing cell cycle arrest, typically at the G1 phase, which prevents the cell from progressing to the DNA synthesis (S) phase and ultimately leads to apoptosis, or programmed cell death. nih.gov This is further supported by observations of increased levels of pro-apoptotic proteins like Bax and caspase-3, coupled with a decrease in the anti-apoptotic protein Bcl-2 in cancer cells treated with these analogues. nih.gov
The anti-proliferative efficacy of various pyridine-based analogues, including those with structural similarities to this compound, has been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below, illustrating the potent cytotoxic effects of these compounds.
Table 1: Anti-proliferative Activity of Pyridine Analogues
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Pyridine-5-(p-tolyldiazenyl-2,3-dihydrothiazole) hybrid (13a) | HepG2 (Liver Cancer) | 9.5 | nih.gov |
| Pyridine-5-acetyl-thiazolidin-4-one hybrid (8a) | HEp-2 (Laryngeal Cancer) | 5.9 | nih.gov |
| Pyridone 1 | HCT-116 (Colon Cancer) | 31.3-49.0 | nih.gov |
| Pyridone 1 | MCF-7 (Breast Cancer) | 19.3-55.5 | nih.gov |
| Pyridone 1 | HepG2 (Liver Cancer) | 22.7-44.8 | nih.gov |
| Pyridone 1 | A549 (Lung Cancer) | 36.8-70.7 | nih.gov |
| 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile (4) | HCT-116 (Colon Cancer) | 31.3-49.0 | nih.gov |
| 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile (4) | MCF-7 (Breast Cancer) | 19.3-55.5 | nih.gov |
| 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile (4) | HepG2 (Liver Cancer) | 22.7-44.8 | nih.gov |
| 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile (4) | A549 (Lung Cancer) | 36.8-70.7 | nih.gov |
| Organotin(IV) carboxylates with propanoic acid derivatives | PC-3 (Prostate Cancer) | 0.100 - 0.758 | nih.gov |
| Organotin(IV) carboxylates with propanoic acid derivatives | HT-29 (Colon Cancer) | 0.100 - 0.758 | nih.gov |
| Organotin(IV) carboxylates with propanoic acid derivatives | MCF-7 (Breast Cancer) | 0.100 - 0.758 | nih.gov |
Modulation of Inflammatory Signaling Cascades
The inflammatory response is a complex biological process, and chronic inflammation is a known driver of various diseases, including cancer. Analogues of this compound have been shown to modulate key inflammatory signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and chemokines.
Studies on structurally related compounds have demonstrated an inhibitory effect on the NF-κB signaling pathway. This inhibition can occur through various mechanisms, including the prevention of the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB. By stabilizing IκBα, these compounds effectively block the translocation of NF-κB to the nucleus, thereby preventing the transcription of its target genes.
The modulation of inflammatory signaling by these compounds leads to a reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). The table below presents data on the inhibitory effects of related compounds on key inflammatory mediators.
Table 2: Modulation of Inflammatory Markers by Related Compounds
| Compound/Compound Class | Target | Effect | IC50/Concentration | Reference |
|---|---|---|---|---|
| Emetine | NF-κB Signaling | Inhibition | 20 nM | nih.gov |
| Fluorosalan | NF-κB Signaling | Inhibition of IκBα phosphorylation | - | nih.gov |
| Sunitinib malate | NF-κB Signaling | Inhibition of IκBα phosphorylation | - | nih.gov |
| Bithionol | NF-κB Signaling | Inhibition of IκBα phosphorylation | - | nih.gov |
| Narasin | NF-κB Signaling | Inhibition of IκBα phosphorylation | - | nih.gov |
| Tribromsalan | NF-κB Signaling | Inhibition of IκBα phosphorylation | - | nih.gov |
| Lestaurtinib | NF-κB Signaling | Inhibition of IκBα phosphorylation | - | nih.gov |
| Aminoindazole-pyrrolo[2,3-b]pyridine (SU1261) | IKKα | Inhibition | Ki = 10 nM | nih.gov |
In Vitro Metabolic Pathway Investigations
Understanding the metabolic fate of a compound is crucial for its development as a therapeutic agent. In vitro metabolic studies, often utilizing human liver microsomes, provide valuable insights into the biotransformation of a drug candidate. These studies help to identify the major metabolic pathways, which typically involve Phase I (functionalization) and Phase II (conjugation) reactions.
For pyridine-containing compounds, metabolic pathways can be diverse and are influenced by the nature and position of substituents on the pyridine ring. Common Phase I reactions for pyridine derivatives include N-oxidation, hydroxylation of the pyridine ring, and oxidation of alkyl side chains. The presence of a carboxylic acid moiety, as in this compound, can also influence metabolism, with potential for direct conjugation in Phase II reactions.
While specific in vitro metabolic data for this compound is not extensively available in the public domain, studies on related pyridine carboxylic acids suggest that the transformation rate is generally high. Phase I metabolism is primarily mediated by cytochrome P450 (CYP) enzymes, leading to more polar metabolites. Subsequent Phase II reactions, such as glucuronidation, are common for compounds containing a carboxylic acid group, facilitating their excretion. Further investigation is required to fully elucidate the specific metabolic pathways and the enzymes involved in the biotransformation of this compound.
Computational Chemistry and Molecular Modeling of 2 Methyl 3 Pyridin 2 Yl Propanoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the intrinsic electronic properties of a molecule. These calculations provide a detailed picture of electron distribution, which governs the molecule's stability, reactivity, and interaction with other molecules.
For pyridine (B92270) derivatives, methods like DFT with the B3LYP functional and a 6-311G(d,p) basis set are commonly used to optimize the molecular geometry and compute electronic parameters. researchgate.net Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.netmdpi.commaterialsciencejournal.org
Another important output is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. researchgate.netnih.gov These maps are invaluable for predicting sites of electrophilic and nucleophilic attack, as well as non-covalent interactions like hydrogen bonding. researchgate.netnih.gov For 2-Methyl-3-(pyridin-2-yl)propanoic acid, the MEP would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group, indicating these as primary sites for electrophilic attack or hydrogen bond acceptance.
| Parameter | Description | Typical Calculated Value (Illustrative) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | Indicator of chemical reactivity and stability | 5.3 eV |
| Dipole Moment | Measure of the molecule's overall polarity | 2.5 Debye |
| Ionization Potential | Energy required to remove an electron | 6.5 eV |
| Electron Affinity | Energy released when an electron is added | 1.2 eV |
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This method is essential for identifying potential biological targets and understanding the molecular basis of a compound's activity.
The primary goal of molecular docking is to predict the binding mode and affinity of a ligand within the active site of a target protein. The process involves sampling a vast number of possible conformations and orientations of the ligand and scoring them based on a force field that estimates the binding energy. researchgate.net The output is typically a docking score, often expressed in kcal/mol, where a more negative value indicates a stronger predicted binding affinity. plos.org
For this compound, docking simulations against a panel of potential protein targets would reveal which proteins it is most likely to bind to. The analysis of the best-scoring poses would identify key interactions, such as hydrogen bonds (e.g., with the carboxylic acid group or pyridine nitrogen), hydrophobic interactions (with the methyl group and pyridine ring), and electrostatic interactions. mdpi.com For instance, studies on similar pyridine-containing molecules have used docking to identify critical hydrogen bonds and hydrophobic contacts with specific amino acid residues like Gln, Asp, Trp, and Leu in the active site. plos.org
| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Kinase X | -8.5 | Asp145 | Hydrogen Bond (with carboxylic acid) |
| Leu83, Val35 | Hydrophobic Interaction (with pyridine ring) | ||
| Protease Y | -7.2 | Gln189 | Hydrogen Bond (with pyridine nitrogen) |
| Phe41 | π-π Stacking (with pyridine ring) |
While docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. semanticscholar.org MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the stability of the binding pose and the flexibility of the protein and ligand.
Key parameters analyzed from an MD simulation include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). researchgate.net A stable RMSD of the ligand and protein backbone over the simulation time (e.g., 100 nanoseconds) suggests that the binding pose is stable. plos.org The RMSF plot highlights the flexibility of different parts of the protein, indicating which residues are most affected by ligand binding. researchgate.net These simulations can confirm the stability of key hydrogen bonds and other interactions predicted by docking, providing a more robust model of the ligand-target interaction. plos.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.com By identifying key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds.
Developing a QSAR model involves calculating a wide range of molecular descriptors for a set of molecules with known activities. These descriptors can be electronic (e.g., partial charges), topological (e.g., connectivity indices), or physicochemical (e.g., logP). researchgate.netnih.gov Statistical methods are then used to build a regression model correlating these descriptors with the observed activity. A robust QSAR model for a series of propanoic acid derivatives could predict the activity of this compound and guide the design of more potent analogs. nih.gov The predictive power of a QSAR model is typically validated using statistical metrics like the squared correlation coefficient (R²). nih.gov
| Component | Description | Example |
|---|---|---|
| Dependent Variable | The biological activity being modeled. | pIC50 (negative log of the half-maximal inhibitory concentration) |
| Independent Variables (Descriptors) | Calculated properties of the molecules. | LogP (lipophilicity), Molecular Weight, Topological Polar Surface Area (TPSA), Dipole Moment |
| Statistical Method | Algorithm used to create the correlation. | Multiple Linear Regression (MLR), Partial Least Squares (PLS) |
| Validation Metrics | Measures of the model's predictive power. | R² (Coefficient of determination), Q² (Cross-validated R²) |
In Silico Prediction and Analysis of Metabolic Fates
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial in early-stage drug discovery to identify compounds with poor pharmacokinetic profiles. researchgate.netmdpi.com Predicting the metabolic fate of a compound is particularly important, as metabolism can lead to rapid clearance or the formation of toxic byproducts. nih.gov
The primary enzymes responsible for drug metabolism are the Cytochrome P450 (CYP) family. mdpi.com In silico tools can predict which CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) are most likely to metabolize a compound and identify the specific atoms in the molecule that are most susceptible to modification (Sites of Metabolism, SOMs). researchgate.netnih.gov These predictions are often based on quantum mechanical calculations of atom reactivity or machine learning models trained on large datasets of known metabolic reactions. researchgate.net For this compound, predictions would likely highlight the pyridine ring and the benzylic carbon as potential sites for oxidation by CYP enzymes. Other ADMET properties, such as oral bioavailability and potential for toxicity, can also be predicted using various online tools and software. nih.gov
| Property | Prediction | Implication |
|---|---|---|
| CYP450 Substrate | Substrate of CYP2D6, CYP3A4 | Potential for drug-drug interactions. |
| Site of Metabolism (SOM) | Oxidation on Pyridine Ring (C5), Hydroxylation at benzylic carbon | Identifies likely metabolites. |
| Human Intestinal Absorption | High | Good potential for oral absorption. ucsd.edu |
| BBB Permeation | Low | Unlikely to cross the blood-brain barrier. |
| Ames Mutagenicity | Non-mutagen | Low risk of genetic toxicity. nih.gov |
Future Perspectives and Emerging Research Directions
Development of Novel and Sustainable Synthetic Methodologies
The future synthesis of 2-Methyl-3-(pyridin-2-yl)propanoic acid and its derivatives will likely prioritize green and sustainable chemistry principles to minimize environmental impact and improve efficiency. nih.gov Traditional chemical syntheses often rely on harsh conditions and hazardous reagents. mdpi.com Emerging methodologies offer cleaner alternatives.
Future synthetic approaches could include:
Biocatalysis: Utilizing enzymes like nitrilases for the conversion of corresponding nitrile precursors into the carboxylic acid could offer high selectivity and yield under mild, aqueous conditions. mdpi.com Enzymatic synthesis of related polyester (B1180765) building blocks has also been explored, suggesting a role for biocatalysts in creating derivatives. researchgate.net
Microwave and Ultrasonic Assistance: These techniques can accelerate reaction rates, increase yields, and reduce the need for high temperatures and long reaction times, aligning with green chemistry goals. nih.gov
Multicomponent Reactions: One-pot reactions that combine three or more reactants to form a complex product can reduce waste, time, and resource consumption compared to traditional multi-step syntheses. nih.gov
Eco-Friendly Solvents: The use of deep eutectic solvents (DESs) or other environmentally benign solvent systems can replace volatile and toxic organic solvents, significantly improving the sustainability of the synthetic process. mdpi.com
These modern techniques promise to make the production of this compound and its analogs more efficient, cost-effective, and environmentally responsible. nih.gov
Advanced SAR Elucidation Through Integrated Experimental and Computational Approaches
Understanding the Structure-Activity Relationship (SAR) is crucial for optimizing a lead compound into a potent and selective drug candidate. For this compound, a systematic exploration of its structure would be essential. Integrated approaches combining experimental synthesis with computational modeling can accelerate this process. ijsat.org
A prospective SAR campaign could investigate modifications at key positions:
The Pyridine (B92270) Ring: Introducing various substituents (e.g., halogens, methoxy (B1213986) groups, alkyl groups) at different positions on the pyridine ring could modulate the compound's electronics, lipophilicity, and steric profile, thereby influencing target binding and pharmacokinetic properties. nih.gov SAR studies on other pyridine derivatives have shown that even minor substitutions can significantly impact biological potency and selectivity. nih.govresearchgate.net
The Propanoic Acid Chain: Altering the length of the alkyl chain, modifying the methyl group, or converting the carboxylic acid to other bioisosteres (like tetrazoles) could enhance target interaction or improve metabolic stability.
Stereochemistry: The chiral center at the C2 position of the propanoic acid chain means that the R- and S-enantiomers could have different biological activities and pharmacological profiles. Enantioselective synthesis and evaluation would be a critical step.
Computational tools would play a vital role in this process. Molecular docking could predict how analogs bind to specific protein targets, while Quantitative Structure-Activity Relationship (QSAR) models could correlate physicochemical properties with biological activity, enabling more rational and targeted compound design. ijsat.org
Exploration of Polypharmacology and Multi-Targeting Strategies
The "one-drug, one-target" paradigm is increasingly being challenged by the complexity of diseases like cancer and neurodegenerative disorders. Polypharmacology, where a single drug intentionally interacts with multiple targets, is emerging as a powerful therapeutic strategy. The pyridine scaffold is known to be present in drugs that act on a wide variety of targets, including kinases, G-protein coupled receptors, and enzymes. rsc.org
Given the versatility of the pyridine nucleus, this compound and its derivatives could be explored as multi-target agents. For instance, different analogs could be designed and screened against a panel of related kinases or a family of receptors involved in an inflammatory cascade. This approach could lead to the discovery of compounds with enhanced efficacy or the ability to overcome drug resistance mechanisms. The development of pyridine-based compounds as neuropsychiatric agents with broad-spectrum activity highlights the potential for this scaffold to yield multi-functional therapeutics. nih.gov
Application of Artificial Intelligence and Machine Learning in Compound Discovery
Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery by accelerating timelines and reducing costs. mdpi.comnih.gov These technologies can be applied throughout the discovery pipeline for this compound.
Key applications include:
De Novo Design: Generative AI models, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can be trained on large chemical databases to design novel molecules based on the this compound scaffold with desired properties. nih.gov
Property Prediction: AI/ML algorithms can build predictive models for crucial drug properties, including bioactivity, solubility, permeability, and toxicity (ADMET), allowing for the in silico prioritization of candidates before committing to costly and time-consuming synthesis. nih.gov
Virtual Screening: ML models can be trained to rapidly screen vast virtual libraries containing billions of compounds to identify those with a high probability of being active against a specific biological target, significantly expanding the chemical space explored. mdpi.comnih.gov
Retrosynthesis Prediction: AI tools can analyze a designed molecule and propose viable synthetic pathways, aiding chemists in the practical aspects of compound production. acs.org
By integrating AI and ML, the process of discovering and optimizing novel analogs of this compound can become significantly more efficient and data-driven. acs.orgacs.org
Unveiling Novel Biological Functions and Therapeutic Avenues
The structural elements of this compound are present in compounds with a wide range of biological activities. This suggests that this molecule and its derivatives could hold therapeutic potential across multiple disease areas. Future research should focus on broad biological screening to uncover novel functions.
Based on the activities of related pyridine and propanoic acid compounds, several therapeutic avenues warrant investigation. The table below outlines potential areas for exploration, supported by findings from analogous chemical structures.
| Potential Therapeutic Area | Rationale Based on Analogous Compounds | Supporting Evidence |
| Oncology | Pyridine derivatives are key components of numerous anticancer agents, targeting pathways like angiogenesis and histone deacetylase (HDAC) inhibition. ijsat.org Specific pyridine hybrids have shown potent cytotoxic effects against various cancer cell lines. rsc.org | ijsat.orgrsc.org |
| Infectious Diseases | The pyridine scaffold is a well-established pharmacophore in antimicrobial and antiviral drug discovery. mdpi.com For example, 3-(pyridine-3-yl)-2-oxazolidinone derivatives have demonstrated potent antibacterial activity. nih.gov | mdpi.comnih.gov |
| Neuropsychiatric Disorders | Various propanoic acid derivatives have been investigated as potential antipsychotics. benthamdirect.com Additionally, certain thioalkyl derivatives of pyridine have shown promise as candidates for treating a spectrum of neuropsychiatric conditions. nih.gov | nih.govbenthamdirect.com |
| Inflammatory Diseases | Pyridine-containing drugs like Piroxicam are used for their anti-inflammatory properties. nih.gov The pyridine nucleus is a common feature in molecules designed to modulate inflammatory pathways. | nih.govmdpi.com |
| Metabolic Disorders | Analogs containing a pyridine-propanoic acid core have been developed as Peroxisome Proliferator-Activated Receptor (PPARγ) modulators, which are targets for treating metabolic diseases like type 2 diabetes. | nih.gov |
This systematic exploration, guided by knowledge from related compounds, could unveil novel and clinically relevant biological functions for the this compound scaffold, paving the way for new therapeutic interventions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-methyl-3-(pyridin-2-yl)propanoic acid, and how can reaction progress be monitored?
- Answer : A common method involves coupling pyridin-2-yl derivatives with methyl-substituted propanoic acid precursors. For example, ester intermediates (e.g., methyl 3-(pyridin-2-yl)propanoate) can be hydrolyzed under basic conditions (e.g., LiOH in THF/H₂O) to yield the target carboxylic acid. Reaction progress is monitored via thin-layer chromatography (TLC) or LC-MS to confirm intermediate consumption . Chiral synthesis may require enantioselective catalysis or resolution techniques to isolate the desired stereoisomer .
Q. Which analytical techniques are optimal for characterizing this compound?
- Answer :
- Structural Elucidation : Use - and -NMR to confirm the pyridine ring protons (δ ~8.5 ppm) and methyl/backbone carbons.
- Purity Assessment : HPLC with UV detection (λ = 254 nm) or mass spectrometry (LC-MS) to detect impurities.
- Chiral Purity : Chiral stationary-phase HPLC or circular dichroism (CD) for enantiomeric excess determination .
Q. What safety protocols are critical when handling this compound?
- Answer : While specific hazard data for this compound is limited, general precautions include:
- Using PPE (gloves, goggles) to avoid skin/eye contact.
- Working in a fume hood to prevent inhalation of fine particles.
- Storing in a cool, dry environment away from incompatible substances (e.g., strong oxidizers) .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis, and what challenges arise in scaling up?
- Answer :
- Enantioselective Synthesis : Employ chiral auxiliaries (e.g., tert-butoxycarbonyl groups) or asymmetric hydrogenation.
- Challenges : Racemization during acidic/basic steps may reduce enantiomeric excess. Scaling up requires optimizing solvent systems (e.g., THF/water mixtures) and temperature control to maintain stereochemical integrity .
- Validation : Use chiral chromatography paired with polarimetry or X-ray crystallography for absolute configuration confirmation .
Q. What impurities are commonly observed in this compound, and how are they quantified?
- Answer : Typical impurities include:
- Byproducts : Unreacted intermediates (e.g., methyl esters) or decarboxylated derivatives.
- Isomeric Contaminants : Regioisomers from pyridine substitution (e.g., 3-pyridinyl vs. 4-pyridinyl).
- Analysis : LC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) provides high sensitivity. Quantify impurities against reference standards (e.g., EP guidelines) .
Q. How can computational methods predict the biological activity of this compound derivatives?
- Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., opioid receptors). The pyridine ring may act as a hydrogen bond acceptor, while the carboxylic acid group enhances solubility.
- ADMET Prediction : Tools like SwissADME assess bioavailability and metabolic stability. Substituents on the pyridine ring (e.g., fluorine) can modulate lipophilicity and blood-brain barrier penetration .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Answer :
- Experimental Replication : Validate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).
- Structural Confirmation : Ensure batch-to-batch consistency via NMR and elemental analysis.
- Mechanistic Studies : Use knock-out cell lines or competitive binding assays to confirm target specificity .
Methodology Tables
Table 1 : Key Synthetic Steps and Monitoring Techniques
| Step | Reagents/Conditions | Monitoring Method |
|---|---|---|
| Ester Hydrolysis | LiOH, THF/H₂O (3:2), RT, 4h | TLC (Rf shift) |
| Chiral Resolution | Chiral HPLC (Chiralpak® AD-H) | CD Spectroscopy |
Table 2 : Common Impurities and Analytical Thresholds (EP Standards)
| Impurity | Structure | Threshold (ppm) |
|---|---|---|
| Methyl ester byproduct | CHNO | ≤0.15% |
| 3-Pyridinyl isomer | CHNO | ≤0.10% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
